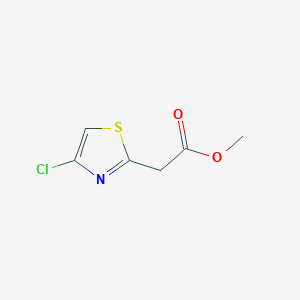

2-(4-クロロチアゾール-2-イル)酢酸メチル

概要

説明

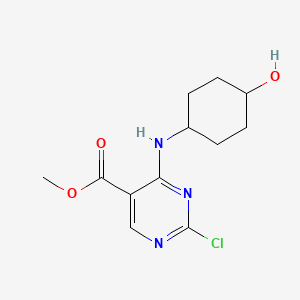

“Methyl (4-chloro-thiazol-2-yl)acetate” is an organic compound with the CAS Number: 1392804-93-1 . It has a molecular weight of 192.65 and its IUPAC name is methyl 2- (4-chloro-1H-1lambda3-thiazol-2-yl)acetate .

Molecular Structure Analysis

The InChI code for “Methyl (4-chloro-thiazol-2-yl)acetate” is 1S/C6H7ClNO2S/c1-10-6(9)2-5-8-4(7)3-11-5/h3,11H,2H2,1H3 . This code provides a specific description of the molecule’s structure. The molecule contains carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms .Physical and Chemical Properties Analysis

“Methyl (4-chloro-thiazol-2-yl)acetate” is stored at room temperature . It has a molecular weight of 192.65 . More specific physical and chemical properties are not mentioned in the search results.科学的研究の応用

抗菌活性

2-(4-クロロチアゾール-2-イル)酢酸メチル: は、抗菌用途における可能性について研究されている化合物です。チアゾール誘導体、特に酢酸メチル基を持つものは、さまざまな細菌株に対して活性があることが示されています。 例えば、特定のチアゾール化合物は、黄色ブドウ球菌、大腸菌、緑膿菌、およびチフス菌に対して試験され、有望な抗菌特性を示しました .

抗真菌用途

チアゾール誘導体の抗真菌特性は、それらを真菌感染症の治療の候補にしています。研究によると、2-(4-クロロチアゾール-2-イル)酢酸メチルのような化合物は、黒麹菌、アスペルギルス・クラバツス、およびカンジダ・アルビカンスなどの真菌株に対して有効である可能性があります。 これは、耐性株に対抗できる新しい抗真菌薬の可能性を開きます .

抗腫瘍および細胞毒性薬の開発

チアゾール誘導体は、潜在的な抗腫瘍および細胞毒性効果を持つことが明らかになっています。これは、2-(4-クロロチアゾール-2-イル)酢酸メチルを新しい抗がん剤の開発に使用できることを示唆しています。 その構造は、さまざまな生物学的標的との相互作用を可能にし、がん細胞の増殖を阻害する可能性があります .

神経保護剤

チアゾール化合物の神経保護の可能性は、もう1つの興味深い分野です。これらの化合物は、神経系の正常な機能に不可欠な神経伝達物質の合成に役割を果たすことができます。 したがって、2-(4-クロロチアゾール-2-イル)酢酸メチルは、神経変性疾患の治療の開発に使用できる可能性があります .

抗糖尿病薬研究

チアゾール誘導体は、抗糖尿病薬研究で有望な結果を示しています。 それらは、糖尿病に関連する代謝経路に影響を与える可能性があり、この状態の管理に対する新しいアプローチを提供します2-(4-クロロチアゾール-2-イル)酢酸メチルは、血糖値の調節を助ける薬の合成における重要な化合物となる可能性があります .

抗炎症および鎮痛用途

チアゾール誘導体の抗炎症および鎮痛活性は、十分に文書化されています。 2-(4-クロロチアゾール-2-イル)酢酸メチルのような化合物は、痛みを和らげ、炎症を軽減する薬に組み込むことができます。これにより、現在の治療法よりも副作用が少ない可能性があります .

抗ウイルス薬合成

チアゾール化合物は、その抗ウイルス特性について研究されてきました。 効果的な抗ウイルス薬が常に必要とされているため、2-(4-クロロチアゾール-2-イル)酢酸メチルは、出現および再出現するウイルスによって引き起こされるものを含む、ウイルス感染症の治療の開発に貢献する可能性があります .

抗酸化特性

抗酸化物質は、酸化ストレスから身体を守る上で不可欠です。2-(4-クロロチアゾール-2-イル)酢酸メチルを含むチアゾール誘導体は、抗酸化活性があることが示されています。 この特性は、細胞の酸化損傷を軽減するのに役立つサプリメントや薬の開発に利用できます .

Safety and Hazards

While specific safety and hazard information for “Methyl (4-chloro-thiazol-2-yl)acetate” is not available, it’s important to handle all chemicals with care. General safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

作用機序

Target of Action

Methyl (4-chloro-thiazol-2-yl)acetate is a compound that belongs to the thiazole family . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .

Mode of Action

Thiazole derivatives are known to interact with various biological targets and induce a range of effects . For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways, leading to a range of downstream effects .

Result of Action

Thiazole derivatives are known to induce a range of effects, including analgesic and anti-inflammatory activities .

生化学分析

Biochemical Properties

Methyl (4-chloro-thiazol-2-yl)acetate plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to either the activation or inhibition of these enzymes, thereby influencing the metabolic pathways in which they are involved. Additionally, methyl (4-chloro-thiazol-2-yl)acetate can bind to proteins such as albumin, affecting its transport and distribution within the body .

Cellular Effects

Methyl (4-chloro-thiazol-2-yl)acetate has been shown to affect various types of cells and cellular processes. In particular, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . By affecting these pathways, methyl (4-chloro-thiazol-2-yl)acetate can alter gene expression patterns, leading to changes in cellular functions. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes and altering the flux of metabolites through different pathways .

Molecular Mechanism

The molecular mechanism of action of methyl (4-chloro-thiazol-2-yl)acetate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . For instance, its interaction with cytochrome P450 enzymes can lead to the inhibition of these enzymes, thereby affecting the metabolism of other compounds. Additionally, methyl (4-chloro-thiazol-2-yl)acetate can bind to transcription factors, influencing their ability to regulate gene expression . This can result in changes in the expression of genes involved in various cellular processes, such as cell growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl (4-chloro-thiazol-2-yl)acetate can change over time due to its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Over time, the degradation products of methyl (4-chloro-thiazol-2-yl)acetate can accumulate and potentially exert different effects on cells. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of methyl (4-chloro-thiazol-2-yl)acetate can vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, methyl (4-chloro-thiazol-2-yl)acetate can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . These toxic effects are often dose-dependent and can be attributed to the accumulation of the compound and its metabolites in tissues.

Metabolic Pathways

Methyl (4-chloro-thiazol-2-yl)acetate is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites. These metabolic reactions can be influenced by the presence of cofactors such as NADPH and glutathione . The metabolites of methyl (4-chloro-thiazol-2-yl)acetate can further participate in biochemical reactions, affecting metabolic flux and the levels of other metabolites in the cell.

Transport and Distribution

The transport and distribution of methyl (4-chloro-thiazol-2-yl)acetate within cells and tissues are mediated by various transporters and binding proteins. This compound can bind to albumin in the bloodstream, facilitating its transport to different tissues . Additionally, specific transporters, such as organic anion-transporting polypeptides (OATPs), can mediate the uptake of methyl (4-chloro-thiazol-2-yl)acetate into cells . The distribution of this compound within tissues can be influenced by factors such as tissue perfusion, binding affinity to cellular components, and the presence of efflux transporters.

Subcellular Localization

Methyl (4-chloro-thiazol-2-yl)acetate can localize to specific subcellular compartments, affecting its activity and function. This compound has been found to accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding . Additionally, methyl (4-chloro-thiazol-2-yl)acetate can be targeted to mitochondria, influencing mitochondrial function and energy production . The subcellular localization of this compound can be directed by targeting signals or post-translational modifications that facilitate its transport to specific organelles.

特性

IUPAC Name |

methyl 2-(4-chloro-1,3-thiazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-10-6(9)2-5-8-4(7)3-11-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXIIUVULRDNLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC(=CS1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901249139 | |

| Record name | 2-Thiazoleacetic acid, 4-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901249139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392804-93-1 | |

| Record name | 2-Thiazoleacetic acid, 4-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiazoleacetic acid, 4-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901249139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B1404940.png)

![5-Boc-5-azaspiro[2.4]heptane-1-methamine](/img/structure/B1404944.png)

![(2,10-Diacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate](/img/structure/B1404952.png)

![tert-Butyl 1,2,3,5-tetrahydrospiro[benzo[c]-azepine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1404956.png)

![(1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1404958.png)